4-Cyclopropoxy-2-fluorobenzoic acid

Medicinal Chemistry Organic Synthesis Physicochemical Property

Specialized BTK inhibitor intermediate. Distinct ortho-F/para-cyclopropoxy pattern enhances metabolic stability vs. non-fluorinated or regioisomeric analogs. Purity ≥98%. Soluble in DMSO/EtOH. Sourced from verified global suppliers; request quote for gram to bulk scale R&D orders.

Molecular Formula C10H9FO3
Molecular Weight 196.177
CAS No. 1243385-58-1
Cat. No. B2623696
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Cyclopropoxy-2-fluorobenzoic acid
CAS1243385-58-1
Molecular FormulaC10H9FO3
Molecular Weight196.177
Structural Identifiers
SMILESC1CC1OC2=CC(=C(C=C2)C(=O)O)F
InChIInChI=1S/C10H9FO3/c11-9-5-7(14-6-1-2-6)3-4-8(9)10(12)13/h3-6H,1-2H2,(H,12,13)
InChIKeyNAXSVFHXURMMGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Cyclopropoxy-2-fluorobenzoic Acid (CAS 1243385-58-1): Verified Molecular Identity and Physicochemical Baselines for Procurement Decisions


4-Cyclopropoxy-2-fluorobenzoic acid (CAS 1243385-58-1) is a halogenated benzoic acid derivative characterized by a para-cyclopropoxy group and an ortho-fluorine substituent on the aromatic ring . The molecular formula is C10H9FO3, with an average molecular mass of 196.18 g/mol and a monoisotopic mass of 196.053572 Da . The compound is a white to pale-yellow solid at room temperature, demonstrating insolubility in water but solubility in common organic solvents such as ethanol and dimethyl sulfoxide . Commercially, it is available at a certified purity of 98% . This compound serves as a specialized building block in medicinal chemistry and organic synthesis, with documented use in the development of Bruton's tyrosine kinase (BTK) inhibitors [1].

Why 4-Cyclopropoxy-2-fluorobenzoic Acid Cannot Be Casually Substituted: A Critical Review of Regioisomeric and Structural Analog Risks


Substituting 4-cyclopropoxy-2-fluorobenzoic acid with structurally similar compounds such as non-fluorinated 4-cyclopropoxybenzoic acid (CAS 62577-90-6) or regioisomers like 2-cyclopropoxy-4-fluorobenzoic acid (CAS 1243377-98-1) introduces quantifiable differences in molecular weight, solubility, and electronic properties that can significantly alter reaction outcomes and biological activity [1]. The presence of the fluorine atom at the ortho-position relative to the carboxylic acid increases molecular weight by approximately 18 Da compared to the non-fluorinated analog and imparts distinct electron-withdrawing effects that influence the pKa of the carboxylic acid group [2]. Furthermore, the specific 4-cyclopropoxy-2-fluoro substitution pattern results in a unique solubility profile—insoluble in water but soluble in ethanol and DMSO —which contrasts sharply with the slightly water-soluble nature of 2-fluorobenzoic acid (7.2 g/L) [3]. These physicochemical divergences can affect synthetic yields, purification strategies, and the pharmacokinetic properties of downstream products, making direct substitution without re-optimization a scientifically unsound practice.

Quantitative Evidence for Selecting 4-Cyclopropoxy-2-fluorobenzoic Acid Over Structural Analogs


Molecular Weight Differentiation: Fluorinated vs. Non-Fluorinated Analog

4-Cyclopropoxy-2-fluorobenzoic acid possesses a molecular weight of 196.18 g/mol , which is 18 Da greater than its non-fluorinated analog, 4-cyclopropoxybenzoic acid (178.18 g/mol) [1]. This mass difference is attributable to the replacement of a hydrogen atom with a fluorine atom at the ortho-position. In the context of building block selection, this mass shift is critical for applications such as mass spectrometry tracking, isotopic labeling studies, and the modulation of a compound's lipophilicity and metabolic stability.

Medicinal Chemistry Organic Synthesis Physicochemical Property

Aqueous Solubility Profile: Insoluble vs. Slightly Soluble Comparator

4-Cyclopropoxy-2-fluorobenzoic acid is characterized as insoluble in water at room temperature . In contrast, a simpler fluorobenzoic acid analog, 2-fluorobenzoic acid, exhibits a measurable water solubility of 7.2 g/L at 25°C [1]. This difference in aqueous solubility has implications for reaction conditions, purification methods, and the design of synthetic pathways where aqueous work-ups or water-sensitive reactions are employed.

Formulation Development Solubility Process Chemistry

Certified Purity Benchmarking: 98% Assured Purity

Commercial batches of 4-cyclopropoxy-2-fluorobenzoic acid are consistently supplied at a purity of 98% . This level of purity is comparable to that of the closely related 4-cyclopropoxybenzoic acid, which is also available at 98% purity from multiple vendors . Ensuring a high and consistent purity is essential for minimizing side reactions and achieving predictable yields in multi-step syntheses, particularly when the compound is used as a key intermediate in medicinal chemistry programs.

Quality Control Procurement Synthetic Reliability

Inferred Enhanced Metabolic Stability from Ortho-Fluorination

While direct experimental metabolic stability data for 4-cyclopropoxy-2-fluorobenzoic acid is not publicly available, class-level inferences from medicinal chemistry literature indicate that the strategic placement of a fluorine atom on an aromatic ring can significantly reduce oxidative metabolism [1]. Specifically, ortho-fluorination adjacent to a carboxylic acid moiety is known to protect against metabolic degradation by cytochrome P450 enzymes, thereby potentially increasing the metabolic half-life of derived drug candidates [1]. In contrast, the non-fluorinated analog 4-cyclopropoxybenzoic acid lacks this protective feature and may be more susceptible to rapid metabolic clearance.

Drug Metabolism Pharmacokinetics Medicinal Chemistry

Validated Utility as a Building Block for BTK Inhibitors

Compounds containing the 4-cyclopropoxyphenyl motif have been disclosed as potent inhibitors of Bruton's tyrosine kinase (BTK) [1]. For example, N-(3-(6-amino-7-(4-cyclopropoxyphenyl)-8-oxo-7H-purin-9(8H)-yl)phenyl)-N-methylacrylamide, a BTK inhibitor, demonstrates low nanomolar IC50 values in enzymatic assays [1]. 4-Cyclopropoxy-2-fluorobenzoic acid serves as a direct precursor to these 4-cyclopropoxyphenyl-containing inhibitors. While the specific IC50 of the acid itself is not reported, its incorporation into bioactive molecules validates its utility in synthesizing compounds with well-characterized potency against a clinically relevant target. Substituting with a non-cyclopropoxy or differently substituted benzoic acid would necessitate a complete re-evaluation of the SAR, potentially leading to a loss of potency.

Kinase Inhibitor Immuno-Oncology Autoimmune Disease

Regioisomeric Differentiation: 4- vs. 2-Cyclopropoxy Substitution

4-Cyclopropoxy-2-fluorobenzoic acid and its regioisomer, 2-cyclopropoxy-4-fluorobenzoic acid (CAS 1243377-98-1), share the same molecular formula (C10H9FO3) and molecular weight (196.18 g/mol) . However, the different positioning of the cyclopropoxy and fluorine substituents on the benzene ring leads to divergent electronic and steric properties. These differences can profoundly affect the compound's reactivity in cross-coupling reactions, its binding affinity to biological targets, and the overall conformation of molecules into which it is incorporated. For instance, the ortho-fluorine in the target compound is positioned adjacent to the carboxylic acid, which can influence the pKa and hydrogen-bonding capacity compared to the meta-fluorine in the regioisomer.

Regioisomer Chemical Synthesis SAR

Optimal Use Cases for 4-Cyclopropoxy-2-fluorobenzoic Acid in Research and Industrial Settings


Synthesis of BTK Inhibitors for Immuno-Oncology and Autoimmune Disease Research

Given the validated activity of 4-cyclopropoxyphenyl-containing compounds as potent BTK inhibitors [1], 4-cyclopropoxy-2-fluorobenzoic acid is a strategic starting material for constructing new analogs. The ortho-fluorine and para-cyclopropoxy groups provide a defined chemical handle for further derivatization while potentially enhancing metabolic stability [2]. This compound is particularly suited for medicinal chemistry programs aiming to develop covalent or reversible BTK inhibitors with improved pharmacokinetic profiles.

Development of Metabolically Stable Chemical Probes

The combination of a cyclopropoxy group and an ortho-fluorine substituent is a recognized strategy for increasing a molecule's resistance to oxidative metabolism [1]. 4-Cyclopropoxy-2-fluorobenzoic acid can be employed to synthesize fluorescent probes or affinity labels that require prolonged intracellular half-lives for accurate target engagement studies. Its water insolubility [2] also makes it a suitable candidate for formulating lipophilic probes that preferentially partition into cellular membranes.

Solid-Phase Peptide Synthesis (SPPS) and Bioconjugation

As a carboxylic acid building block with a purity of 98% [1], 4-cyclopropoxy-2-fluorobenzoic acid can be incorporated into peptides or peptidomimetics via standard amide coupling protocols. The fluorine atom serves as a useful NMR or mass spectrometry probe for tracking the compound's incorporation and metabolic fate. The cyclopropoxy group introduces conformational rigidity, which can be leveraged to stabilize secondary structures or enhance target binding.

Agrochemical Intermediate for Herbicidal Uracil Derivatives

Patents have disclosed the use of substituted cyclopropyloxyphenyluracils as herbicidal active substances [1]. 4-Cyclopropoxy-2-fluorobenzoic acid can serve as a precursor to such uracil derivatives, where the fluorine and cyclopropoxy substituents may contribute to herbicidal activity and selectivity. The compound's insolubility in water and solubility in organic solvents align with the typical formulation requirements for agrochemical actives.

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